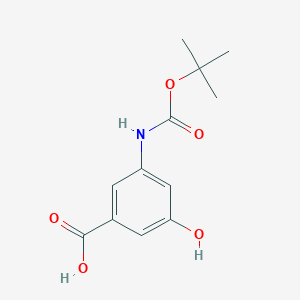

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid , often abbreviated as Boc-AHA , is a compound used in organic synthesis. It belongs to the class of tert-butyl carbamate-protected amino acids . The Boc group serves as a protective moiety for the amino group, allowing controlled reactions and preventing unwanted side reactions during peptide synthesis .

Synthesis Analysis

Boc-AHA can be synthesized through straightforward methods. One common approach involves neutralizing the 1-ethyl-3-methylimidazolium hydroxide ([emim][OH]) with commercially available tert-butyl (Boc)-protected amino acids. The resulting Boc-AHA is a clear, nearly colorless liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Boc-AHA consists of a benzoic acid core with a tert-butyl carbamate group attached to the amino group. The hydroxyl group provides the “5-hydroxy” part of the name . Here’s a simplified representation:

H | O / \ -C C \ / N | C / \ -H C / \ O O Chemical Reactions Analysis

Boc-AHA participates in various chemical reactions, including peptide bond formation. It serves as a building block in peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AHA without the need for additional base. This efficient coupling strategy yields dipeptides in a short time .

Physical And Chemical Properties Analysis

科学的研究の応用

Peptide Synthesis

3-(N-Boc-amino)-5-hydroxybenzoic Acid: is widely used in peptide synthesis. The Boc group serves as a protective group for amino acids during the synthesis process. It is particularly valued for its stability under various reaction conditions and its ease of removal under mildly acidic conditions . This compound can be used to introduce side-chain functionalities in peptides, which is crucial for the development of therapeutic peptides with specific biological activities.

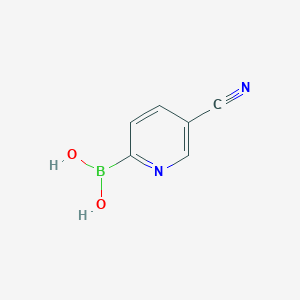

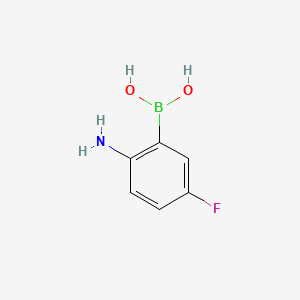

Suzuki-Miyaura Cross-Coupling Reactions

This compound finds application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds . The presence of the boronic acid moiety allows it to participate in these reactions, providing a pathway to synthesize complex organic molecules that can have pharmaceutical applications.

Drug Design and Development

In drug design, 3-(N-Boc-amino)-5-hydroxybenzoic Acid can be used to modify the hydrophobicity and enhance the binding affinity of drug candidates . Its Boc-protected amino group allows for selective reactions at other functional sites without affecting the amino group, which can be later deprotected to reveal the active amine.

Material Science

The compound’s ability to form stable crystals makes it a candidate for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) . Its structured molecules can be used to create ordered films and layers that are essential for electronic devices.

Biological Studies

3-(N-Boc-amino)-5-hydroxybenzoic Acid: is used in biological studies to investigate the role of specific amino acids in protein function . By substituting natural amino acids with Boc-protected variants, researchers can study the impact of these changes on protein structure and activity.

Photolabile Protecting Groups

The compound is used in the preparation of photolabile protecting groups . These groups can be removed by exposure to light, allowing for the controlled release of active compounds in a spatial and temporal manner, which is useful in photochemical studies and the development of light-activated drugs.

Ionic Liquids

3-(N-Boc-amino)-5-hydroxybenzoic Acid: derivatives are used in the synthesis of ionic liquids . These liquids have unique properties such as low volatility and high thermal stability, making them suitable for use as solvents in various chemical reactions and processes.

Environmental Chemistry

The compound’s boronic acid group can be used to create sensors for the detection of various analytes in environmental samples . These sensors can be designed to detect pollutants or toxins, contributing to environmental monitoring and safety.

将来の方向性

特性

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid | |

CAS RN |

232595-59-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)